molecular formula C20H23BrN2O3 B8123730 4-(5-Bromo-3-methyl-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid benzyl ester

4-(5-Bromo-3-methyl-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid benzyl ester

Cat. No.: B8123730
M. Wt: 419.3 g/mol
InChI Key: VGCOCKHIBBGMEG-UHFFFAOYSA-N
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Description

4-(5-Bromo-3-methyl-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid benzyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperidine ring, a pyridine ring with a bromine and methyl substituent, and a benzyl ester functional group, making it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromo-3-methyl-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid benzyl ester typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Formation of the Pyridine Intermediate: The synthesis begins with the bromination of 3-methylpyridine to obtain 5-bromo-3-methylpyridine.

    Attachment of the Piperidine Ring: The brominated pyridine is then reacted with piperidine under basic conditions to form the piperidine-pyridine intermediate.

    Introduction of the Benzyl Ester Group: The final step involves esterification with benzyl chloroformate to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromo-3-methyl-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the ester group.

    Hydrolysis: The benzyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), respectively, can facilitate hydrolysis.

Major Products Formed

    Substitution: Products depend on the nucleophile used, resulting in various substituted pyridine derivatives.

    Oxidation: Oxidized products may include ketones or carboxylic acids.

    Reduction: Reduced products may include alcohols or amines.

    Hydrolysis: The primary product is the corresponding carboxylic acid.

Scientific Research Applications

4-(5-Bromo-3-methyl-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid benzyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API).

    Industry: Utilized in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(5-Bromo-3-methyl-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid benzyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets involved would require further experimental validation and research.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-3-methylpyridine: A simpler analog lacking the piperidine and benzyl ester groups.

    Piperidine-1-carboxylic acid benzyl ester: Lacks the pyridine ring and bromine substituent.

    4-(5-Bromo-3-methyl-pyridin-2-yloxymethyl)-piperidine: Similar structure but without the benzyl ester group.

Uniqueness

4-(5-Bromo-3-methyl-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid benzyl ester is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for diverse research and industrial applications.

Properties

IUPAC Name

benzyl 4-[(5-bromo-3-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN2O3/c1-15-11-18(21)12-22-19(15)25-13-17-7-9-23(10-8-17)20(24)26-14-16-5-3-2-4-6-16/h2-6,11-12,17H,7-10,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGCOCKHIBBGMEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1OCC2CCN(CC2)C(=O)OCC3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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